molecular formula C14H19NO B13559744 N-Phenylcycloheptanecarboxamide

N-Phenylcycloheptanecarboxamide

Cat. No.: B13559744
M. Wt: 217.31 g/mol
InChI Key: YBROSQSMHWYMBD-UHFFFAOYSA-N
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Description

N-Phenylcycloheptanecarboxamide is a cyclic amide that contains a seven-membered carbon ring with a phenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Phenylcycloheptanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Cycloheptanecarboxylic acid derivatives.

    Reduction: Cycloheptanemethylamine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

N-Phenylcycloheptanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-Phenylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylcyclohexanecarboxamide: Similar structure but with a six-membered ring.

    N-Phenylcyclooctanecarboxamide: Similar structure but with an eight-membered ring.

    N-Phenylcyclopentanecarboxamide: Similar structure but with a five-membered ring

Uniqueness

N-Phenylcycloheptanecarboxamide is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-phenylcycloheptanecarboxamide

InChI

InChI=1S/C14H19NO/c16-14(12-8-4-1-2-5-9-12)15-13-10-6-3-7-11-13/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,15,16)

InChI Key

YBROSQSMHWYMBD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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